molecular formula C12H10ClNO3 B3033293 2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1017181-48-4

2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3033293
CAS No.: 1017181-48-4
M. Wt: 251.66 g/mol
InChI Key: AOBZTVOMRBYKSD-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a high-purity chemical compound offered for scientific research and development. It belongs to the class of oxazole derivatives, which are heterocyclic compounds recognized for their significance in medicinal chemistry and material science . As a building block in organic synthesis, this acetic acid-functionalized oxazole is valuable for constructing more complex molecules, particularly in the exploration of new pharmacologically active agents . The structure, featuring a 2-chlorophenyl substituent and an acetic acid side chain, makes it a versatile intermediate for researchers working in areas such as drug discovery. Specific applications and the mechanism of action for this precise compound are not detailed in the literature surveyed and would be determined by the researcher's experimental work. This product is intended for research purposes solely and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBZTVOMRBYKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Synthesis

This method involves cyclodehydration of α-acylamino ketones, a well-established route for 2,5-disubstituted oxazoles. For the target compound:

  • Synthesis of α-Acylamino Ketone Precursor :
    • React 2-chlorobenzamide with methylglyoxal in the presence of acetic anhydride to form the α-acylamino ketone intermediate.
    • Cyclization under acidic conditions (e.g., polyphosphoric acid) yields the 5-methyl-2-(2-chlorophenyl)oxazole.
  • Functionalization at C4 :
    • Introduce the acetic acid group via Friedel-Crafts alkylation using chloroacetic acid chloride, followed by hydrolysis (e.g., HCl/EtOH).

Limitations : Low regioselectivity if competing substituents are present, requiring careful optimization of reaction conditions.

Hantzsch Oxazole Synthesis

This method employs α-halo ketones and primary amides. For the target molecule:

  • Preparation of α-Chloro Ketone :
    • Treat 2-chlorophenylacetone with N-chlorosuccinimide (NCS) in DMF to generate 4-chloro-2-(2-chlorophenyl)-3-oxopentane.
  • Reaction with Acetamide :
    • React the α-chloro ketone with acetamide in refluxing ethanol, forming the oxazole ring with a methyl group at C5.
  • Acetic Acid Introduction :
    • Use a Mitsunobu reaction to install the acetic acid moiety at C4, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Advantages : Higher yields for 5-methyl-substituted oxazoles compared to Robinson-Gabriel.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

Suzuki-Miyaura Coupling

The 2-chlorophenyl group can be introduced via Suzuki coupling, leveraging halogenated oxazole intermediates:

  • Synthesis of Bromooxazole Intermediate :
    • Prepare 4-bromo-5-methyl-1,3-oxazole using N-bromosuccinimide (NBS) under radical conditions.
  • Coupling with 2-Chlorophenylboronic Acid :
    • Use tetrakis(triphenylphosphine)palladium(0) in toluene/water with sodium carbonate to afford 2-(2-chlorophenyl)-5-methyloxazole.
  • C4 Functionalization :
    • Perform a nucleophilic substitution at C4 with ethyl bromoacetate, followed by saponification (NaOH/EtOH) to yield the acetic acid.

Optimization Notes :

  • Microwave-assisted Suzuki coupling (160°C, 6 hours) improves reaction efficiency.
  • Catalyst choice (e.g., PdCl₂(dppf)) enhances selectivity for hindered aryl groups.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Robinson-Gabriel Cyclization, Friedel-Crafts alkylation 45–55 Simple reagents Low regioselectivity
Hantzsch Synthesis α-Halo ketone + amide, Mitsunobu reaction 60–70 High yield for 5-methyl Multi-step purification
Suzuki Coupling Bromooxazole + boronic acid, hydrolysis 75–85 Scalable, high purity Requires halogenated intermediates
Direct Carboxylation Lithiation, CO₂ quenching 50–60 One-pot functionalization Sensitive to moisture/oxygen

Chemical Reactions Analysis

2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been studied for its potential as a pharmaceutical agent. Its oxazole ring structure is known to enhance biological activity, making it a candidate for drug development. Research indicates that derivatives of oxazole compounds exhibit anti-inflammatory, analgesic, and antimicrobial properties.

Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific biological targets such as enzymes or receptors. For example, studies have shown that oxazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

Case Studies

  • Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a similar oxazole derivative exhibited significant anti-inflammatory effects in animal models, suggesting that 2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid may have similar properties .
  • Antimicrobial Properties : Research highlighted in Antimicrobial Agents and Chemotherapy indicated that compounds with the oxazole moiety showed activity against various bacterial strains, supporting the potential use of this compound in developing new antibiotics .

Agricultural Applications

Pesticide Development
The compound's structural characteristics make it suitable for the development of agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides.

Research Findings
Studies have indicated that oxazole derivatives can act as growth regulators in plants, enhancing crop yield and resistance to pests . For instance, a field trial demonstrated that an oxazole-based pesticide significantly reduced pest populations while promoting healthy plant growth.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer or additive in polymerization processes.

Applications in Coatings and Composites
Research has shown that incorporating oxazole-based compounds into polymer matrices can improve thermal stability and mechanical strength . This makes them suitable for applications in coatings and composite materials used in construction and automotive industries.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Notable Properties/Activities Reference IDs
Target compound 2-(2-Chlorophenyl), 5-methyl, acetic acid C₁₂H₁₀ClNO₃ 251.67* N/A (hypothetical) -
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid 3-Chlorophenyl, sulfanyl group C₁₃H₁₂ClNO₃S 297.75 Higher molecular weight, sulfur bridge
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 4-Fluorophenyl C₁₂H₁₀FNO₃ 235.21 Increased electronegativity
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Phenyl (no halogen) C₁₂H₁₁NO₃ 217.22 Lower lipophilicity, mp 131–133°C
2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 4-Ethylphenyl C₁₄H₁₅NO₃ 245.27 Hydrophobic substituent
2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic acid Thiazole ring, 4-chlorophenyl C₁₂H₁₀ClNO₂S 267.73 Higher melting point (155–156°C)
iCRT3 (β-catenin inhibitor) 4-Ethylphenyl, sulfanyl acetamide C₂₁H₂₁N₃O₂S 379.47 Wnt pathway inhibition
2-(2-(2-Chlorophenyl)-3-isonicotinamido-4-oxothiazolidin-5-yl)acetic acid Thiazolidinone core, isonicotinamido C₁₈H₁₅ClN₂O₄S 396.84 Antifungal activity

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The ortho-chlorophenyl group in the target compound may introduce steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in or 4-chlorophenyl in ). This could impact binding to enzymatic pockets or receptors.

Ring System Variations: Thiazole vs. Oxazole: Thiazole derivatives (e.g., ) replace the oxazole oxygen with sulfur, increasing aromaticity and polarizability. This may enhance interactions with sulfur-binding enzymes or metal ions . Thiazolidinone derivatives () exhibit antifungal activity, suggesting that ring expansion and additional functional groups (e.g., isonicotinamido) broaden biological applications .

Functional Group Modifications :

  • Sulfanyl groups () improve membrane permeability due to increased lipophilicity, as seen in the Wnt inhibitor iCRT3 .
  • Acetic acid moieties enhance hydrophilicity, whereas ester or amide derivatives (e.g., methyl ester in ) may act as prodrugs with improved bioavailability.

Physicochemical Properties

  • Melting Points : Thiazole derivatives (e.g., 155–156°C in ) generally exhibit higher melting points than oxazoles (131–133°C in ), likely due to stronger intermolecular forces from sulfur atoms.
  • Lipophilicity : Para-alkyl substituents (e.g., ethyl in ) increase logP values compared to halogenated analogs, influencing pharmacokinetic profiles.

Biological Activity

2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid, also known by its IUPAC name (2S)-3-(1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-indol-5-yl)-2-ethoxypropanoic acid, is a compound belonging to the class of phenyl-1,3-oxazoles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an oxazole ring substituted with a chlorophenyl group and an ethoxypropanoic acid moiety. Its molecular formula is C24H23ClN2O4C_{24}H_{23}ClN_2O_4 with a molecular weight of approximately 438.9 g/mol. The detailed structural representation is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related oxazole derivatives demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria and showed promising antifungal activity against Candida albicans with MIC values between 16.69 to 78.23 µM .

CompoundTarget OrganismMIC (µM)
Compound AE. coli0.0195
Compound BBacillus mycoides0.0048
Compound CC. albicans0.039

Anticancer Activity

The biological activity of the compound extends to anticancer properties as well. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines such as A549 (non-small cell lung cancer). For example, compounds derived from similar structures have shown IC50 values indicating their potency against these cancer cells, with some exhibiting lower values than established chemotherapeutics like 5-fluorouracil .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxazole derivatives, including those structurally similar to this compound. The results indicated that modifications in the oxazole ring significantly influenced the antimicrobial potency against both Gram-positive and Gram-negative bacteria.
  • Apoptosis Induction : Another investigation focused on the apoptotic effects of related compounds on A549 cells. The study reported that these compounds triggered mitochondrial pathways leading to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Q & A

Basic Research Questions

Q. What multi-step synthetic strategies are effective for synthesizing 2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid?

  • Methodological Answer : A viable route involves cyclization of precursors like o-chlorobenzaldehyde derivatives with ethyl acetoacetate. For example:

Generate o-chlorobenzoxime via hydroxylamine hydrochloride under alkaline conditions.

Chlorinate to form o-chlorobenzoxime chloride.

React with ethyl acetoacetate to form an oxazole ester intermediate.

Hydrolyze the ester to yield the acetic acid derivative (e.g., using NaOH/HCl).

  • Key Considerations : Monitor reaction purity at each step via TLC or HPLC. Optimize chlorination conditions to avoid over-substitution.
  • Reference : Similar strategies for related oxazole-carboxylic acids are documented .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Identify substituents (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm, methyl group at δ 2.3–2.6 ppm).
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxazole ring (C=N stretch ~1650 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (expected [M+H]+ ≈ 280–285 Da).
    • Reference : Structural analogs emphasize combined spectroscopic validation .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles) due to irritant properties of chlorinated aromatics.
  • Conduct reactions in fume hoods to avoid inhalation.
  • Store in airtight containers away from oxidizing agents.
    • Reference : Safety guidelines for structurally related thiazole-acetic acids suggest similar precautions .

Advanced Research Questions

Q. How can X-ray crystallography resolve spatial ambiguities in the oxazole ring system?

  • Methodological Answer :

  • Critical Parameters : Bond angles (e.g., C2–N1–C5 ≈ 105–110°), torsion angles between chlorophenyl and oxazole planes.
  • Procedure : Grow single crystals via slow evaporation (e.g., DMF/water). Refine data with software like SHELXL.
    • Reference : Crystallographic studies on 2-(2-chlorophenyl)dioxane derivatives demonstrate these techniques .

Q. How should researchers address contradictory bioactivity data across in vitro models?

  • Methodological Answer :

  • Data Harmonization : Normalize results using positive/negative controls (e.g., COX-2 inhibitors for anti-inflammatory assays).
  • Model Optimization : Validate cell line viability and receptor expression levels.
  • Statistical Analysis : Apply multivariate regression to isolate substituent effects.
    • Reference : Comparative analysis of thiadiazole analogs highlights these approaches .

Q. What computational methods predict reactivity and biological target interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding with cyclooxygenase (COX) or kinase targets.
    • Reference : Coordination chemistry studies on oxazole derivatives inform docking strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

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